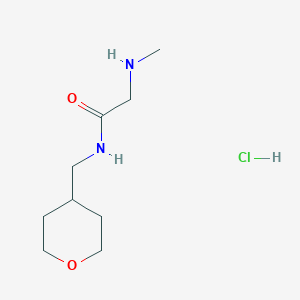

2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-10-7-9(12)11-6-8-2-4-13-5-3-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWVQHRTIIILDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride typically involves reductive amination , a widely used method for forming C-N bonds by reacting amines with aldehydes or ketones followed by reduction. This approach is favored due to mild reaction conditions and high selectivity.

Key Steps in Preparation

Starting Materials

- Tetrahydro-2H-pyran-4-carboxaldehyde or related derivatives serve as the aldehyde component providing the tetrahydropyran ring.

- Methylamine or methylaminoacetamide derivatives act as the amine source.

Reductive Amination Process

- The aldehyde and amine are reacted in an appropriate solvent system to form an imine or iminium intermediate.

- The intermediate is then reduced using suitable reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation under mild conditions.

- The reaction is typically conducted in aprotic organic solvents (e.g., tetrahydrofuran, acetonitrile, dichloromethane) or mixtures with protic solvents to optimize solubility and reaction rate.

- The hydrochloride salt is formed by treatment with hydrochloric acid or by conducting the reaction in the presence of HCl to precipitate the product and facilitate purification.

Reaction Conditions and Optimization

- Temperature: Generally ambient to slightly elevated (20–50 °C) to maintain stability of intermediates.

- pH Control: Mildly acidic conditions favor imine formation and stabilize the hydrochloride salt.

- Solvent Choice: Aprotic solvents like tetrahydrofuran or dichloromethane are preferred for better control of reaction kinetics and product isolation.

- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

Purification and Isolation

- The hydrochloride salt precipitates out or can be crystallized from suitable solvents such as ethanol or ethyl acetate.

- Filtration and washing with cold solvents remove impurities.

- Further recrystallization may be performed to enhance purity and yield.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Materials | Tetrahydro-2H-pyran-4-carboxaldehyde, methylamine derivatives | High purity reagents recommended |

| Solvent | Tetrahydrofuran, acetonitrile, dichloromethane | Aprotic solvents preferred |

| Reducing Agent | NaBH3CN, NaBH(OAc)3, catalytic hydrogenation | Selected based on substrate sensitivity |

| Temperature | 20–50 °C | Mild conditions preserve functional groups |

| Reaction Time | 4–24 hours | Ensures complete reductive amination |

| pH | Mildly acidic (presence of HCl) | Facilitates imine formation and salt precipitation |

| Product Isolation | Precipitation/crystallization | Hydrochloride salt form enhances isolation |

| Purity | >95% (by HPLC or NMR analysis) | Confirmed by analytical techniques |

| Yield | Typically 70–90% | Dependent on reaction scale and purification method |

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding oxides and hydroxides.

Reduction: Reduced amines and alcohols.

Substitution: Substituted amides and amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride involves several steps:

- Formation of Tetrahydro-2H-pyran-4-ylmethylamine :

- Reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride.

- Acylation Reaction :

- Acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

- Methylation :

- Methylation of the acetamide using methylamine hydrochloride.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for interactions with specific receptors, potentially leading to therapeutic effects. Research has indicated that related compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also have similar properties.

Organic Synthesis

In organic chemistry, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic pathways.

Biological Studies

The compound is utilized in studying enzyme interactions and receptor binding due to its structural characteristics. It has been shown to influence metabolic pathways, making it valuable in biochemical research.

Antimicrobial Activity

Research by Zhuravel et al. highlights the antimicrobial properties of compounds structurally related to this compound. Their studies demonstrated significant antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents.

Neurological Research

Studies focusing on the interactions of this compound with neurotransmitter receptors suggest its potential role in treating neurological disorders. The mechanism involves binding to specific receptors, which could alter their activity and lead to therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Validation

- Solubility: The hydrochloride salt in the target compound ensures solubility >50 mg/mL in water, critical for intravenous administration. Neutral analogs (e.g., 2098075-53-5) require organic solvents (e.g., DMSO) .

- Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a melting point of ~215°C (decomposition), comparable to 1219976-83-6 (~210°C), indicating salt formation stabilizes the structure .

- Toxicity: Preliminary safety data for the target compound () recommend standard lab handling (gloves, goggles), whereas alachlor is classified as a probable carcinogen (EPA) .

Biological Activity

2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride, with the CAS number 1220029-88-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydro-2H-pyran moiety and a methylamino group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets, influencing metabolic pathways and exhibiting pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 236.74 g/mol |

| CAS Number | 1220029-88-8 |

| Purity | ~95% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, related compounds have demonstrated efficacy against various pathogens, suggesting that this compound may share similar mechanisms of action.

The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological systems. It can bind to molecular targets, altering their activity and leading to various biological effects. This interaction is crucial for understanding its therapeutic potential in treating infections or other diseases .

Study on Antibacterial Activity

A study conducted by Zhuravel et al. highlighted the antibacterial efficacy of compounds structurally similar to this compound. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Antifungal Activity Evaluation

In another investigation, the antifungal activity of this compound was assessed against common fungal strains. The findings revealed that it effectively inhibited fungal growth, suggesting potential applications in treating fungal infections.

| Study Focus | Pathogen Type | Results |

|---|---|---|

| Antibacterial Activity | Gram-positive bacteria | Significant inhibition |

| Antifungal Activity | Fungal strains | Effective growth inhibition |

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry , particularly as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders and infections. Its unique structure allows it to serve as a building block for more complex molecules in organic synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride?

- Methodology : A two-step approach is commonly employed:

Amide Coupling : React 2-(methylamino)acetic acid with tetrahydro-2H-pyran-4-ylmethanamine using coupling agents like HATU or EDCI in the presence of a base (e.g., EtN) in DMF or DCM .

Salt Formation : Treat the free base with HCl in a solvent like diethyl ether or ethanol to precipitate the hydrochloride salt. Purification via recrystallization (e.g., ethanol/water) is typical .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure complete conversion.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the solubility properties of this compound in common solvents?

- Experimental Data :

- High Solubility : Water (due to hydrochloride salt), methanol, DMSO.

- Low Solubility : Ethyl acetate, hexane.

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step?

- Strategies :

- Catalyst Screening : Test coupling agents (HATU vs. EDCI) and bases (EtN vs. DIPEA) .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) for improved solubility .

- Temperature Control : Conduct reactions at 0–25°C to minimize side reactions .

- AI-Driven Optimization : Use retrosynthetic tools (e.g., Reaxys or Pistachio) to predict optimal conditions .

Q. What methods resolve enantiomeric impurities in the final product?

- Chiral Separation :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How stable is this compound under varying pH and temperature conditions?

- Stability Testing :

- pH Studies : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stress : Heat at 40–60°C for 1–7 days; monitor decomposition by TGA/DSC .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

- Cell-Based Assays :

- Cytotoxicity : MTT or Mosmann assay ( ) using HEK293 or HepG2 cells .

- Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability .

- Target Engagement : Radioligand binding assays or fluorescence polarization for receptor affinity studies .

Q. How can metabolic stability be assessed in preclinical studies?

- In Vitro Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.